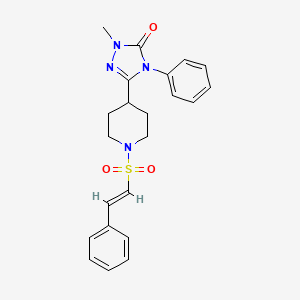

(E)-1-methyl-4-phenyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

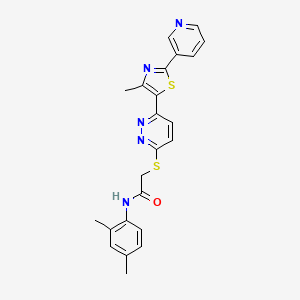

The compound "(E)-1-methyl-4-phenyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one" represents a class of molecules that exhibit a range of biological activities due to their complex molecular structure. The structural features include a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, making it a point of interest for chemical synthesis and pharmacological studies.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functionalization steps to introduce the sulfonyl, phenyl, and piperidinyl groups. For instance, the synthesis and structure-activity relationships of muscarinic receptor ligands based on a similar structural skeleton have been explored, indicating the complexity and specificity required in the synthetic pathways (McCombie et al., 2002).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Studies on closely related compounds, such as various triazolopyridines, reveal insights into the molecular conformations and hydrogen bonding patterns that could influence the chemical behavior and interaction with biological targets (Sagar et al., 2017).

Scientific Research Applications

Antimicrobial Studies : Triazole derivatives, including those related to the compound , have shown promising antimicrobial properties. For instance, Rameshbabu et al. (2019) synthesized various triazole-thiazolidine compounds with demonstrated antimicrobial behavior (Rameshbabu, Gulati, & Patel, 2019).

Surface Activity : El-Sayed (2006) reported on the synthesis of 1,2,4-triazole derivatives with applications as surface active agents. These compounds also exhibited antimicrobial activity (El-Sayed, 2006).

Structural and Theoretical Analysis : Shukla et al. (2017) focused on the synthesis and structural characterization of biologically active 1,2,4-triazole derivatives. Their study provided insights into the molecular packing and intermolecular interactions in these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Patent Analysis in Pharma : Habernickel (2001) discussed the pharmaceutical market's interest in various heterocyclic compounds, including triazoles, highlighting their importance in drug development (Habernickel, 2001).

Biological Screening of Heterocycles : Iqbal et al. (2020) synthesized new 1,2,4-triazole heterocycles for evaluating their biological activities, including antimicrobial and anti-inflammatory properties (Iqbal, Rehman, Abbasi, Siddiqui, Khalid, Laulloo, Chohan, Rasool, & Shah, 2020).

EGFR Inhibitor Analysis : Karayel (2021) conducted a study on benzimidazole derivatives containing 1,2,4-triazole, analyzing their anti-cancer properties through molecular docking studies (Karayel, 2021).

Mechanism of Action

properties

IUPAC Name |

2-methyl-4-phenyl-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-24-22(27)26(20-10-6-3-7-11-20)21(23-24)19-12-15-25(16-13-19)30(28,29)17-14-18-8-4-2-5-9-18/h2-11,14,17,19H,12-13,15-16H2,1H3/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUVJTQTKLEOHF-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492922.png)

![Spiro[chromane-2,3'-thietan]-4-one](/img/structure/B2492923.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)

![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)